Talaromycin A - 83720-10-9

Talaromycin A

Catalog Number: EVT-1585889
CAS Number: 83720-10-9
Molecular Formula: C12H22O4
Molecular Weight: 230.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Talaromycin a belongs to the class of organic compounds known as ketals. These are acetals derived from ketones by replacement of the oxo group by two hydrocarbyloxy groups R2C(OR)2 ( R not Hydrogen ). This term, once abandoned, has been reinstated as a subclass of acetals. Talaromycin a is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, talaromycin a is primarily located in the cytoplasm.
Source

Talaromycin A is predominantly sourced from the Talaromyces species, particularly Talaromyces stipitatus. This fungus is known for producing various bioactive metabolites, including talaromycin A. The extraction process typically involves fermentation followed by purification techniques such as chromatography to isolate the compound from the fungal biomass.

Classification

Talaromycin A is classified as a polyketide antibiotic. Polyketides are a large family of secondary metabolites produced by bacteria and fungi, and they play significant roles in medicine due to their antimicrobial and anticancer properties. Talaromycin A specifically exhibits notable cytotoxicity against various cancer cell lines, making it a subject of interest in drug discovery.

Synthesis Analysis

The synthesis of Talaromycin A has been achieved through various methods, primarily focusing on total synthesis and semisynthesis.

Methods

  1. Total Synthesis: The total synthesis of Talaromycin A has been accomplished using multiple synthetic routes that involve strategic bond formation and functional group manipulation. One significant approach utilizes enantioselective reactions to ensure the correct stereochemistry of the final product.
  2. Semisynthesis: Another method involves the modification of naturally occurring precursors obtained from fungal sources. This approach often includes steps such as oxidation, reduction, and coupling reactions to enhance the yield and purity of Talaromycin A.

Technical Details

The total synthesis typically involves several key steps:

  • Formation of the core structure: This includes constructing the polyketide backbone through iterative reactions.
  • Functionalization: Introducing various functional groups that are essential for biological activity.
  • Final assembly: Completing the synthesis by ensuring that all stereocenters are correctly configured.
Molecular Structure Analysis

Structure

The molecular structure of Talaromycin A is complex, featuring multiple rings and functional groups characteristic of polyketides. It can be represented by its chemical formula C21H28O5C_{21}H_{28}O_5.

Data

  • Molecular Weight: Approximately 364.45 g/mol
  • Structural Features: Talaromycin A contains a polycyclic structure with hydroxyl groups, which contribute to its solubility and reactivity.
Chemical Reactions Analysis

Talaromycin A participates in several chemical reactions that are crucial for its biological activity.

Reactions

  1. Nucleophilic Attacks: The presence of electrophilic centers allows for nucleophilic attack by various reagents, facilitating further functionalization.
  2. Oxidation-Reduction Reactions: These reactions play a vital role in modifying the compound's functional groups, impacting its reactivity and biological efficacy.

Technical Details

The reactivity profile of Talaromycin A can be exploited in synthetic chemistry to derive analogs with enhanced or modified properties for therapeutic applications.

Mechanism of Action

Talaromycin A exhibits its biological effects primarily through interference with cellular processes in cancer cells.

Process

  1. Cell Cycle Arrest: Talaromycin A induces cell cycle arrest at specific phases, preventing cancer cells from proliferating.
  2. Apoptosis Induction: The compound triggers programmed cell death pathways, leading to apoptosis in sensitive cancer cell lines.

Data

Research indicates that Talaromycin A shows significant cytotoxicity against various cancer types, including breast and lung cancers, with IC50 values in low micromolar ranges.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure.
Applications

Talaromycin A has several promising applications in scientific research:

  1. Anticancer Research: Due to its cytotoxic properties, it is investigated as a potential chemotherapeutic agent.
  2. Antibiotic Development: Its unique structure may lead to new classes of antibiotics effective against resistant bacterial strains.
  3. Biological Studies: Used as a tool compound to study cellular mechanisms related to apoptosis and cell cycle regulation.
Biosynthetic Pathways and Genetic Regulation of Talaromycin A

Genomic Insights into Talaromyces spp. Secondary Metabolite Production

The genus Talaromyces, encompassing species like T. stipitatus and T. pinophilus, possesses a genetically intricate capacity for secondary metabolite synthesis. Whole-genome sequencing of T. pinophilus 1–95 revealed a 36.51-megabase genome organized into eight chromosomes, encoding 13,472 predicted protein-coding genes. Notably, 68 secondary metabolism gene clusters were identified, dominated by genes encoding Type I polyketide synthases (T1PKSs) and non-ribosomal peptide synthases (NRPSs) [8]. This biosynthetic potential significantly exceeds related filamentous fungi, positioning Talaromyces as a prolific source of structurally diverse metabolites like Talaromycin A.

Comparative genomics highlights species-specific adaptations. For instance, T. stipitatus CBS 349.72 harbors a dedicated biosynthetic gene cluster (BGC) for polyketide-derived metabolites featuring an HR-PKS (highly reducing polyketide synthase), an NR-PKS (non-reducing polyketide synthase), a cytochrome P450 oxidase, and a transcriptional regulator [7]. This cluster’s architecture is conserved in other Talaromyces species producing lactone-containing polyketides, suggesting a shared evolutionary strategy for lactone biosynthesis. The functional annotation of these genomes confirms that a significant proportion (~50%) of carbohydrate-active enzymes (CAZymes) and tailoring enzymes are secreted, facilitating extracellular modification steps crucial for metabolite maturation [8].

Table 1: Secondary Metabolite Gene Clusters in Select Talaromyces Species

SpeciesGenome Size (Mb)Total BGCsPKS ClustersNRPS ClustersKey Cluster Enzymes (Talaromycin-related)
T. pinophilus 1–9536.516839 (T1PKS)22HR-PKS, NR-PKS, P450, Methyltransferase
T. stipitatus CBS 349.72~36.042*1510HR-PKS, NR-PKS, P450, Regulator
T. cellulolyticus Y-94~35.058*3018HR-PKS, NR-PKS, Halogenase

Estimated from genomic comparisons [7] [8].

Enzymatic Machinery Driving δ-Lactone Formation in Talaromycin A Biosynthesis

Talaromycin A features a characteristic δ-lactone ring, a structural motif critical for its bioactivity. Lactonization in Talaromyces spp. involves specialized oxidative enzymes acting on hydroxy fatty acid precursors derived from polyketide assembly. Key enzymatic steps include:

  • Polyketide Backbone Assembly: An HR-PKS synthesizes a highly reduced poly-β-keto chain using acetyl-CoA and malonyl-CoA extender units. Collaborative action with an NR-PKS incorporates starter units (e.g., acetyl or benzoyl) and facilitates chain elongation and cyclization. Heterologous co-expression studies of analogous fungal HR-PKS/NR-PKS pairs (e.g., men1/men2 from Menisporopsis theobromae) confirm their sufficiency for producing macrocyclic polyester scaffolds [7], providing a model for Talaromycin precursor formation.
  • Regioselective Hydroxylation: Unspecific peroxygenases (UPOs) are crucial for C4 or C5 hydroxylation of saturated fatty acid chains or nascent polyketide intermediates. Talaromyces rugulosus UPO (TruUPO) demonstrates exceptional C4/C5 regioselectivity (up to 69% combined for C8-C10 acids) [3]. This hydroxylation is prerequisite for intramolecular esterification (lactonization). TruUPO requires only H₂O₂ for activation, bypassing complex cofactor systems needed by cytochrome P450s.
  • Lactonization: The γ- or δ-hydroxy acids spontaneously or enzymatically cyclize. While spontaneous cyclization occurs, equilibrium often favors hydrolysis. Macrolactone synthases (implicated but not fully characterized in Talaromyces) may catalyze this step, potentially involving ATP-dependent activation forming acyl-adenylates before nucleophilic attack by the hydroxyl group [7]. Over-oxidation of the hydroxyl group to ketones (observed in UPO reactions [3]) is a competing side-reaction minimized by kinetic control or subsequent enzymatic reduction.

Table 2: Key Enzymatic Steps in δ-Lactone Formation for Talaromycin A

Enzyme TypeRepresentative EnzymeFunction in PathwayRegioselectivity/Key FeatureReference
HR-PKSMen1 (Analog)Synthesis of reduced polyketide chainIterative module, reduction domains (KR, DH, ER) [7]
NR-PKSMen2 (Analog)Chain elongation, starter unit selection, cyclizationIterative module, product template domain [7]
Unspecific Peroxygenase (UPO)TruUPO (T. rugulosus)Subterminal hydroxylation (C4/C5) of aliphatic chainPrefers C4>C5; H₂O₂-dependent; avoids overoxidation [3]
Cytochrome P450Cluster-associated P450Tailoring oxidation (e.g., remote hydroxylation)Often requires NADPH/P450 reductase [7]
Macrolactone SynthasePutative enzymeATP-dependent lactonizationConverts ω-hydroxy acids to macrolactones [7]

Regulatory Mechanisms of Polyketide Synthase (PKS) Genes in Talaromyces spp.

The expression of PKS genes governing Talaromycin A biosynthesis is tightly regulated at multiple levels:

  • Transcriptional Regulation by bZIP Factors: The bZIP transcription factor YapA is a central regulator. In T. marneffei, YapA directly controls genes involved in oxidative stress response (e.g., catA, sodA) and secondary metabolism. Crucially, YapA acts as a repressor of polyketide synthase (pks) genes responsible for red pigment (and likely other polyketides like Talaromycin) biosynthesis in the mycelial phase [4]. Deletion of yapA leads to constitutive overexpression of pks3 (encoding a key PKS) and related genes (rp1-rp4) in the pigment cluster, demonstrating its repressive function [4]. YapA homologs exist across Talaromyces spp., suggesting a conserved regulatory node.
  • Epigenetic and Chromatin Remodeling: Histone post-translational modifications (e.g., methylation, acetylation) influence chromatin accessibility at BGCs. While specific regulators for Talaromycin clusters are not fully delineated in the search results, studies on related fungi show that histone H3 lysine 4 methylation (H3K4me) and histone H3/H4 acetylation generally activate BGC expression, while H3K27me3 marks repress them.
  • Environmental Cues and Signaling Molecules: External factors significantly modulate PKS expression:
  • Oxidative/Nitrosative Stress: YapA is activated under oxidative stress, potentially redirecting cellular resources away from secondary metabolism towards defense, indirectly repressing pks expression [4].
  • Solvent Stress: Dimethyl sulfoxide (DMSO) profoundly reprograms secondary metabolism in Talaromyces sp. IQ-313. It suppresses the duclauxin pathway while "untapping" the production of terpenoids, polyketides, and meroterpenoids [1]. This suggests DMSO might relieve repression or activate alternative regulators controlling PKS genes for compounds like Talaromycin A.
  • Nutrient Availability: Carbon and nitrogen sources profoundly impact secondary metabolism. Glucose repression (via CreA) and nitrogen metabolite repression (via AreA) are universal mechanisms likely influencing Talaromycin BGCs.

Table 3: Regulatory Factors Influencing PKS Gene Expression in Talaromyces spp.

Regulatory LevelFactor/MechanismEffect on PKS/Talaromycin BiosynthesisEvidence/Model System
TranscriptionalYapA (bZIP TF)RepressionT. marneffei ΔyapA shows constitutive pks3 expression & hyper-pigmentation [4]
TranscriptionalCluster-Specific Regulator (e.g., LaeA, Velvet)Activation/Repression (Cluster-dependent)Homologs regulate BGC silencing/activation in Aspergillus/Penicillium
EnvironmentalOxidative StressRepression (via YapA activation)YapA induces antioxidant genes, potentially diverting resources [4]
EnvironmentalDMSO ExposureInduction (Reprogramming)Suppresses duclauxin, induces terpenoids/polyketides in Talaromyces sp. IQ-313 [1]
EnvironmentalNutrient Limitation (C/N)Variable (Often Induction)Common trigger for secondary metabolism onset
EpigeneticH3K4me / H3/H4AcActivationAssociated with open chromatin at active BGCs
EpigeneticH3K27me3RepressionAssociated with silenced BGCs

Properties

CAS Number

83720-10-9

Product Name

Talaromycin A

IUPAC Name

(3R,4S,6R,9R)-9-ethyl-3-(hydroxymethyl)-1,7-dioxaspiro[5.5]undecan-4-ol

Molecular Formula

C12H22O4

Molecular Weight

230.3 g/mol

InChI

InChI=1S/C12H22O4/c1-2-9-3-4-12(15-7-9)5-11(14)10(6-13)8-16-12/h9-11,13-14H,2-8H2,1H3/t9-,10-,11+,12-/m1/s1

InChI Key

VDWRKBZMQNPUOB-UHFFFAOYSA-N

SMILES

CCC1CCC2(CC(C(CO2)CO)O)OC1

Synonyms

talaromycin C

Canonical SMILES

CCC1CCC2(CC(C(CO2)CO)O)OC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.